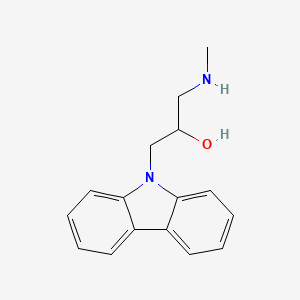
1-Carbazol-9-yl-3-Methylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Carbazol-9-yl-3-methylamino-propan-2-ol has several applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol typically involves the reaction of carbazole with 3-chloropropan-1-ol in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Carbazol-9-yl-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1-Carbazol-9-yl-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-m-tolylamino-propan-2-ol: This compound has a similar structure but with a tolyl group instead of a methylamino group.
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: This compound features a bis-carbazole structure and is used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biologische Aktivität
1-Carbazol-9-yl-3-methylamino-propan-2-ol, a compound with the molecular formula C16H18N2O, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by a carbazole moiety, which is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of carbazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that structural modifications on carbazole derivatives led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antiviral Effects
The compound has also been reported to possess antiviral activity, particularly against HIV. Its mechanism involves the inhibition of viral replication through interference with viral enzymes. This suggests that this compound could be explored as a potential therapeutic agent in the treatment of HIV/AIDS .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors in the body, influencing signaling pathways associated with cell survival and apoptosis.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.
- Modulation of Gene Expression : The compound may affect gene expression related to cell cycle regulation, leading to reduced proliferation of cancer cells .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQWSNLDFTYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














